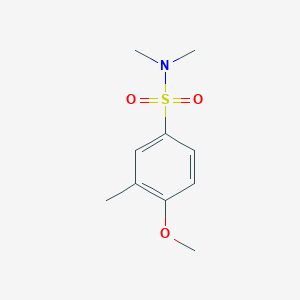

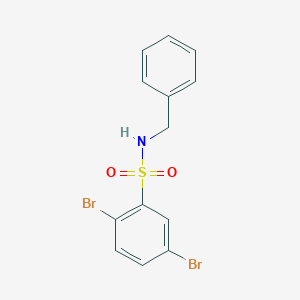

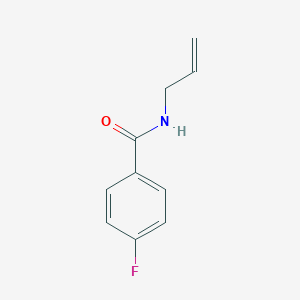

![molecular formula C12H17IN2O2S B273453 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine, also known as IMD-0354, is a small molecule inhibitor that selectively targets the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of the NF-κB pathway has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. IMD-0354 has been extensively studied for its potential therapeutic applications in these diseases.

Wirkmechanismus

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine selectively targets the NF-κB pathway by inhibiting the activity of the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) proteins, which normally sequester NF-κB in the cytoplasm. Inhibition of the IKK complex prevents the phosphorylation and degradation of IκB proteins, leading to the sequestration of NF-κB in the cytoplasm and inhibition of its transcriptional activity.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by inhibiting the transcriptional activity of NF-κB. In animal models of various diseases, this compound has been shown to reduce inflammation, promote tissue repair, and improve disease outcomes.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It selectively targets the NF-κB pathway, allowing for the specific inhibition of this pathway without affecting other signaling pathways. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It may also have off-target effects on other proteins or pathways, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. This may involve developing new formulations or delivery methods that can increase its stability and bioavailability. Additionally, further research is needed to elucidate the precise molecular mechanisms by which this compound inhibits the NF-κB pathway and to identify potential off-target effects. This may involve the use of advanced molecular biology techniques such as CRISPR/Cas9 gene editing and proteomics. Overall, this compound represents a promising small molecule inhibitor with potential therapeutic applications in various diseases, and further research is needed to fully realize its potential.

Synthesemethoden

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 5-iodo-2-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Wissenschaftliche Forschungsanwendungen

1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, this compound has been shown to reduce inflammation and suppress the immune response. In chronic inflammatory diseases such as inflammatory bowel disease and psoriasis, this compound has been shown to reduce inflammation and promote tissue repair.

Eigenschaften

Molekularformel |

C12H17IN2O2S |

|---|---|

Molekulargewicht |

380.25 g/mol |

IUPAC-Name |

1-(5-iodo-2-methylphenyl)sulfonyl-4-methylpiperazine |

InChI |

InChI=1S/C12H17IN2O2S/c1-10-3-4-11(13)9-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |

InChI-Schlüssel |

MJCAEKYXVZKICL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)I)S(=O)(=O)N2CCN(CC2)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)I)S(=O)(=O)N2CCN(CC2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

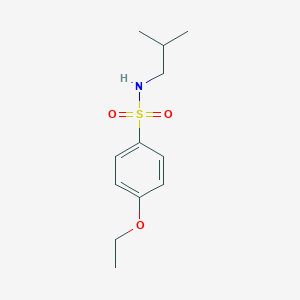

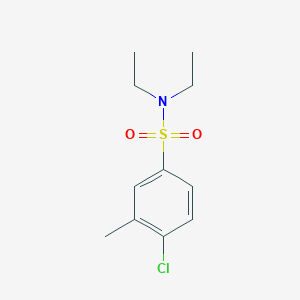

![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)

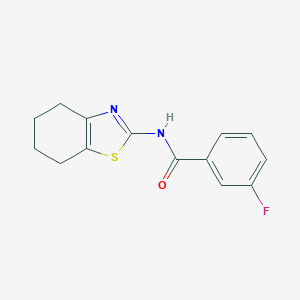

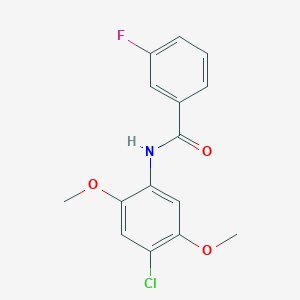

![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)

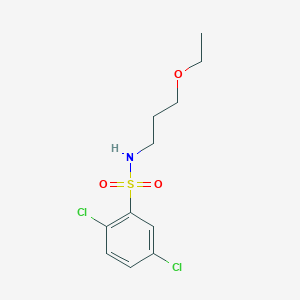

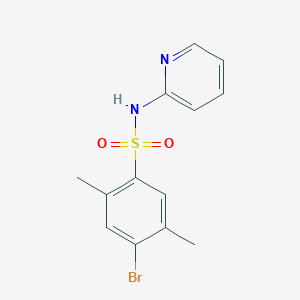

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)